Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Oxadiazole Core
The target compound exhibits significantly higher lipophilicity compared to the unsubstituted 1,3,4-oxadiazole core, a key determinant of membrane permeability and bioavailability . This is a class-level inference supported by quantitative physicochemical data. The calculated LogP for 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole is 2.5077, which is 2.77 log units higher than that of the unsubstituted 1,3,4-oxadiazole (LogP = -0.26) . This substantial increase in lipophilicity is attributable to the presence of the bromo- and methoxy-substituted phenyl ring, which can enhance passive diffusion across biological membranes, a crucial factor for cellular activity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5077 |
| Comparator Or Baseline | Unsubstituted 1,3,4-Oxadiazole (LogP = -0.26) |
| Quantified Difference | Δ LogP = +2.77 |
| Conditions | In silico calculation |
Why This Matters
This quantitative difference in LogP is critical for medicinal chemists selecting a building block, as it directly influences the predicted ADME profile of any resulting lead compound, favoring those intended for intracellular targets.
